Cas no 80-11-5 (Diazald)

Diazald structure
Diazald structure
Diazald
80-11-5
C8H10N2O3S
214.241600513458
MFCD00002050
34200
6628

Diazald Properties

Names and Identifiers

    • Diazogen
    • N-Methyl-N-nitroso-p-toluene sulphonamide (N-Nitroso-N-methyltoluenesulphonamide)
    • p-Tolylsulfonylmethylnitrosamide
    • N-Nitroso-N-methyl-p-toluenesulphonamide~p-Tolylsulphonylmethylnitrosamide
    • p-Toluenesulfonyl-N-methyl-N-nitrosamine
    • N,4-dimethyl-N-nitroso-benzenesulfonamide
    • N-methyl-N-nitroso-P-Tolutenesulfonamide
    • N-Methyl-N-nitrosotoluene-4-sulphonamide
    • Diazald
    • N,4-Dimethyl-N-nitrosobenzenesulfonamide
    • N-Methyl-N-Nitroso-p-Toluene Sulfonamide
    • N-METHYL-N-NITROSO-P-TOLUENESULFONAMIDE CRYSTALLINE
    • N-Methyl-N-nitroso-p-toluenesulfonaMide [Precursor to DiazoMethane]
    • N-Methyl-N-(p-tolylsulfonyl)nitrosamide
    • p-Tolylsulfomethylnitrosamide
    • N-Methyl-N-nitroso-p-toluenesulfonamide
    • Diazale
    • Benzenesulfonamide, N,4-dimethyl-N-nitroso-
    • Diazalo
    • p-Toluenesulfonamide, N-methyl-N-nitroso-
    • p-Tolylsulfonylmethylnitrosamine
    • Methylnitroso-p-toluenesulfonamide
    • Toluene-p-sulfonylmethylnitrosamide
    • N-Nitroso-N-methyl-p-toluenesulfamide
    • N-Nitroso-N-methyl-4-tolylsulfonamide
    • N-Methyl-N-nitroso-p-tolylsulfonylamide
    • p-Tolyl
    • Methyl-N-nitroso-p-toluenesulfonamide
    • AB00201
    • N-Methyl-N-nitrosotoluene-4-sulfonamide
    • NCGC00247025-01
    • AKOS005720984
    • p-Tolylsulfonylmethylnitrosoamide
    • p-Toluenesulfonyl-N-methyl-N-nitrosamide
    • P-TOLYLSULFONYLMETHYLNITROSAMIDE [MI]
    • EINECS 201-252-6
    • WLN: ONN1&SWR D1
    • NSC-313
    • Q20650189
    • n-methyl-n-nitroso-p-toluensulfonamide
    • HMS2230C22
    • N-methyl N-nitroso-p-toluenesulfonamide
    • Diazald(R), 99%
    • N-Methyl-N-nitroso-p-toluenesulfonamide, purum, >=98.0% (HPLC)
    • MLS001361349
    • 80-11-5
    • NSC313
    • N-Methyl-N-nitroso, p-toluene sulfonamide
    • N-Nitroso-N-methyl-p-toluenesulfonamide
    • A839839
    • UNII-K3089966LA
    • HSDB 5234
    • METHYL-N-NITROSO-P-TOLUENESULFONAMIDE, N-
    • N,4-Dimethyl-N'-oxobenzenesulfonohydrazide #
    • N-Methyl-N-nitroso-4-toluenesulfonamide
    • N,4-DIMETHYL-N'-OXOBENZENE-1-SULFONOHYDRAZIDE
    • p-Tolylsulfonyl-methyl-nitrosamid
    • BRN 2214345
    • SCHEMBL105447
    • AS-64766
    • N-methyl-N-nitrosotoluen-4-sulfonamid
    • NSC 313
    • CHEMBL1606452
    • p-Tolylsulfonyl-methyl-nitrosamid [German]
    • SMR000875348
    • Diazald(R)-N-methyl-d3
    • T0323
    • N-methyl-N-nitroso-p-toluenesulphonamide
    • Diazald(R)-N-methyl-13C
    • AMY41341
    • STL146734
    • CHEBI:143725
    • N-nitroso-N-methyl-4-toluenesulfonamide
    • NSC5290
    • FT-0631355
    • DTXSID8058827
    • N-Methyl-N-nitrosotoluene-4-sulphonamide (NTOLS)
    • 4-11-00-00478 (Beilstein Handbook Reference)
    • n-methyl-n-nitrosotoluene-p-sulphonamide
    • K3089966LA
    • HMS3369J17
    • LS-154148
    • W-104248
    • NSC-5290
    • AI3-52479
    • P-TOLYLSULFONYLMETHYLNITROSAMIDE [HSDB]
    • N-methyl-N-nitroso-p-toluenesul-fonamide
    • Benzenesulfonamide,4-dimethyl-N-nitroso-
    • MFCD00002050
    • 102832-11-1
    • NS00000641
    • N-Nitroso-p-toluenesulfomethylamide
    • Diazomethane precursor
    • N,4-Dimethyl-N-nitrosobenzenesulfonamide (ACI)
    • p-Toluenesulfonamide, N-methyl-N-nitroso- (6CI, 7CI, 8CI)
    • N-Methyl-N-nitroso-4-tosylamide
    • 60858-95-9
    • N-Methyl-N-(p-tolylsulfonyl)nitrosamide; p-Tolylsulfomethylnitrosamide
    • +Expand
    • MFCD00002050
    • FFKZOUIEAHOBHW-UHFFFAOYSA-N
    • 1S/C8H10N2O3S/c1-7-3-5-8(6-4-7)14(12,13)10(2)9-11/h3-6H,1-2H3
    • O=NN(S(C1C=CC(C)=CC=1)(=O)=O)C

Computed Properties

  • 214.041213g/mol
  • 0
  • 0.6
  • 0
  • 5
  • 2
  • 214.041213g/mol
  • 214.041213g/mol
  • 75.2Ų
  • 14
  • 288
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 0

Experimental Properties

  • STABLE IN ORDINARY BROWN BOTTLE FOR SEVERAL YR; WHITE COATING (FORMED OF P-TOLYLSULFONYLMETHYLAMIDE) DOES NO HARM
  • 2.37770
  • 75.19000
  • 13,9621
  • 1.5690 (estimate)
  • 320.5ºC at 760 mmHg
  • 61-62 ºC
  • 147.6ºC
  • Yellow crystals
  • Stable, but heat sensitive; may also be light sensitive. Incompatible with strong oxidizing agents, alkalies.
  • Soluble in ether, benzene, chloroform, methyl chloride, insoluble in water
  • 1.3844 (rough estimate)

Diazald Security Information

  • XT5950000
  • 2
  • 6.1(b)
  • S15-S26-S35-S36/37
  • III
  • III
  • R2; R36/37/38; R43
  • 6.1(b)
  • E E Xi Xi
  • UN 3234 4.1/PG 2
  • 2-8°C
  • III
  • R2;R36/37/38;R43
  • 6.1(b)

Diazald Customs Data

  • 2935009090
  • China Customs Code:

    2935009090

    Overview:

    2935009090 Other sulphonates(Acyl)amine. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:35.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%

Diazald Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
Cooke Chemical
M4255535-5g
N-Methyl-N-nitrosotoluene-4-sulphonamide
80-11-5 98%
5g
RMB 31.20 2023-09-07
TRC
D416915-1g
Diazald
80-11-5
1g
$ 196.00 2023-09-07
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
N304682-100g
Diazald
80-11-5 98%
100g
¥237.90 2023-09-01
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N88630-100g
N-Methyl-N-nitrosotoluene-4-sulphonamide
80-11-5
100g
¥358.0 2021-09-08
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
N830228-500g
N-Methyl-N-nitrosotoluene-4-sulphonamide
80-11-5 98%
500g
1,168.00

Diazald Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid ;  0 °C; 0 °C → 23 °C; 1 h, 23 °C
1.2 Solvents: Acetic acid ;  23 °C → 5 °C
1.3 Reagents: Sodium acetate ,  Sodium nitrite ,  Sodium chloride Solvents: Water ;  15 min, < 7 °C
1.4 Solvents: Water ;  5 min, cooled
Reference
Efficient, scalable and economical preparation of tris(deuterium)- and 13C-labelled N-methyl-N-nitroso-p-toluenesulfonamide (Diazald) and their conversion to labelled diazomethane
Shields, Samuel W. J.; et al, Journal of Labelled Compounds and Radiopharmaceuticals, 2014, 57(12), 674-679

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Diethyl ether ,  Water ;  5 min, 0 °C; 4 h, rt
Reference
Controllable Z/E-selective synthesis of α-amino-ketoximes from N-nitrososulfonamides and aryl alkenes under neutral conditions
Yuan, Pan-Feng; et al, Organic Chemistry Frontiers, 2021, 8(20), 5785-5792

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Acetonitrile ,  Water ;  < 10 min, < 30 °C
Reference
Continuous Production of the Diazomethane Precursor N-Methyl-N-nitroso-p-toluenesulfonamide: Batch Optimization and Transfer into a Microreactor Setup
Struempel, Michael; et al, Organic Process Research & Development, 2009, 13(5), 1014-1021

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Diethyl ether ,  Water
Reference
Photochemical Activities of N-Nitroso Carboxamides and Sulfoximides and Their Application to DNA Cleavage
Hwu, Jih Ru; et al, Chemistry - A European Journal, 2009, 15(35), 8742-8750

Synthetic Circuit 5

Reaction Conditions
1.1 Solvents: Acetonitrile ,  Water ;  2 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  rt
1.3 Reagents: Acetic acid ,  Sodium nitrite Solvents: Water ;  0 - 5 °C
Reference
Continuous In-Situ Generation, Separation, and Reaction of Diazomethane in a Dual-Channel Microreactor
Maurya, Ram Awatar; et al, Angewandte Chemie, 2011, 50(26), 5952-5955

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Sodium nitrite Solvents: Acetic acid ,  Water
Reference
p-Tolylsulfonylmethylnitrosamide
de Boer, Th. J.; et al, Organic Syntheses, 1954, 34, 96-100

Synthetic Circuit 7

Reaction Conditions
1.1 -
1.2 Reagents: Sodium nitrite Solvents: Acetic acid
Reference
N-Methyl-N-nitroso-p-toluenesulfonamide
Terao, Yoshiyasu; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2016, 1, 1-2

Synthetic Circuit 8

Reaction Conditions
1.1 Solvents: Acetic acid ,  Water ;  rt → 115 °C; 115 °C → 0 °C
1.2 Reagents: Sodium nitrite ;  10 min, 0 °C; 1 h, 0 °C
Reference
Safe and Reliable Synthesis of Diazoketones and Quinoxalines in a Continuous Flow Reactor
Martin, Laetitia J.; et al, Organic Letters, 2011, 13(2), 320-323

Synthetic Circuit 9

Reaction Conditions
1.1 Solvents: Acetonitrile
Reference
Reactions of imidoyl chlorides with silver nitrite and silver nitrate. A simple synthesis of N-nitroso and N-nitro amides using imidate ester methodology
De Carvalho, Emilia; et al, Journal of Chemical Research, 1985, (4), 132-3

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Nitrous acid
Reference
Carbonyl regeneration from p-toluenesulfonylhydrazones, N-methyl-N-(p-toluenesulfonyl)hydrazones, and 2,4-dinitrophenylhydrazones
Caglioti, L.; et al, Synthesis, 1979, (3), 207-8

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Sodium nitrite Catalysts: Trifluoroacetic acid
Reference
Carbonyl regeneration from p-toluenesulfonylhydrazones, N-methyl-N-(p-toluenesulfonyl)hydrazones, and 2,4-dinitrophenylhydrazones
Caglioti, L.; et al, Synthesis, 1979, (3), 207-8

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Sodium nitrite Catalysts: Trifluoroacetic acid
Reference
Carbonyl regeneration from p-toluenesulfonylhydrazones, N-methyl-N-(p-toluenesulfonyl)hydrazones, and 2,4-dinitrophenylhydrazones
Caglioti, L.; et al, Synthesis, 1979, (3), 207-8

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Sodium nitrite Catalysts: Trifluoroacetic acid
Reference
Carbonyl regeneration from p-toluenesulfonylhydrazones, N-methyl-N-(p-toluenesulfonyl)hydrazones, and 2,4-dinitrophenylhydrazones
Caglioti, L.; et al, Synthesis, 1979, (3), 207-8

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Sodium nitrite Catalysts: Trifluoroacetic acid
Reference
Carbonyl regeneration from p-toluenesulfonylhydrazones, N-methyl-N-(p-toluenesulfonyl)hydrazones, and 2,4-dinitrophenylhydrazones
Caglioti, L.; et al, Synthesis, 1979, (3), 207-8

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  18 h, rt → 80 °C
2.1 Reagents: Trifluoroacetic acid ;  0 °C; 0 °C → 23 °C; 1 h, 23 °C
2.2 Solvents: Acetic acid ;  23 °C → 5 °C
2.3 Reagents: Sodium acetate ,  Sodium nitrite ,  Sodium chloride Solvents: Water ;  15 min, < 7 °C
2.4 Solvents: Water ;  5 min, cooled
Reference
Efficient, scalable and economical preparation of tris(deuterium)- and 13C-labelled N-methyl-N-nitroso-p-toluenesulfonamide (Diazald) and their conversion to labelled diazomethane
Shields, Samuel W. J.; et al, Journal of Labelled Compounds and Radiopharmaceuticals, 2014, 57(12), 674-679

Synthetic Circuit 16

Reaction Conditions
1.1 -
2.1 Reagents: Sodium nitrite Catalysts: Trifluoroacetic acid
Reference
Carbonyl regeneration from p-toluenesulfonylhydrazones, N-methyl-N-(p-toluenesulfonyl)hydrazones, and 2,4-dinitrophenylhydrazones
Caglioti, L.; et al, Synthesis, 1979, (3), 207-8

Synthetic Circuit 17

Reaction Conditions
1.1 -
2.1 Reagents: Sodium nitrite Catalysts: Trifluoroacetic acid
Reference
Carbonyl regeneration from p-toluenesulfonylhydrazones, N-methyl-N-(p-toluenesulfonyl)hydrazones, and 2,4-dinitrophenylhydrazones
Caglioti, L.; et al, Synthesis, 1979, (3), 207-8

Synthetic Circuit 18

Reaction Conditions
1.1 -
2.1 Reagents: Sodium nitrite Catalysts: Trifluoroacetic acid
Reference
Carbonyl regeneration from p-toluenesulfonylhydrazones, N-methyl-N-(p-toluenesulfonyl)hydrazones, and 2,4-dinitrophenylhydrazones
Caglioti, L.; et al, Synthesis, 1979, (3), 207-8

Synthetic Circuit 19

Reaction Conditions
1.1 -
2.1 Reagents: Sodium nitrite Catalysts: Trifluoroacetic acid
Reference
Carbonyl regeneration from p-toluenesulfonylhydrazones, N-methyl-N-(p-toluenesulfonyl)hydrazones, and 2,4-dinitrophenylhydrazones
Caglioti, L.; et al, Synthesis, 1979, (3), 207-8

Synthetic Circuit 20

Reaction Conditions
1.1 Solvents: Dimethylformamide ,  Water ;  25 h, rt
2.1 Solvents: Acetic acid ,  Water ;  rt → 115 °C; 115 °C → 0 °C
2.2 Reagents: Sodium nitrite ;  10 min, 0 °C; 1 h, 0 °C
Reference
Safe and Reliable Synthesis of Diazoketones and Quinoxalines in a Continuous Flow Reactor
Martin, Laetitia J.; et al, Organic Letters, 2011, 13(2), 320-323

Synthetic Circuit 21

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  25 min, rt; 2 h, rt
2.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  18 h, rt → 80 °C
3.1 Reagents: Trifluoroacetic acid ;  0 °C; 0 °C → 23 °C; 1 h, 23 °C
3.2 Solvents: Acetic acid ;  23 °C → 5 °C
3.3 Reagents: Sodium acetate ,  Sodium nitrite ,  Sodium chloride Solvents: Water ;  15 min, < 7 °C
3.4 Solvents: Water ;  5 min, cooled
Reference
Efficient, scalable and economical preparation of tris(deuterium)- and 13C-labelled N-methyl-N-nitroso-p-toluenesulfonamide (Diazald) and their conversion to labelled diazomethane
Shields, Samuel W. J.; et al, Journal of Labelled Compounds and Radiopharmaceuticals, 2014, 57(12), 674-679

Synthetic Circuit 22

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: Trimethylammonium chloride Solvents: Toluene ;  cooled
1.2 Solvents: Toluene ;  10 min, cooled; 1 h, 0 °C
2.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  18 h, rt → 80 °C
3.1 Reagents: Trifluoroacetic acid ;  0 °C; 0 °C → 23 °C; 1 h, 23 °C
3.2 Solvents: Acetic acid ;  23 °C → 5 °C
3.3 Reagents: Sodium acetate ,  Sodium nitrite ,  Sodium chloride Solvents: Water ;  15 min, < 7 °C
3.4 Solvents: Water ;  5 min, cooled
Reference
Efficient, scalable and economical preparation of tris(deuterium)- and 13C-labelled N-methyl-N-nitroso-p-toluenesulfonamide (Diazald) and their conversion to labelled diazomethane
Shields, Samuel W. J.; et al, Journal of Labelled Compounds and Radiopharmaceuticals, 2014, 57(12), 674-679

Synthetic Circuit 23

Reaction Conditions
1.1 Reagents: Ammonium hydroxide Solvents: Ethanol ,  Tetrahydrofuran ,  Water ;  5 min, rt; 1 d, rt
2.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  25 min, rt; 2 h, rt
3.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  18 h, rt → 80 °C
4.1 Reagents: Trifluoroacetic acid ;  0 °C; 0 °C → 23 °C; 1 h, 23 °C
4.2 Solvents: Acetic acid ;  23 °C → 5 °C
4.3 Reagents: Sodium acetate ,  Sodium nitrite ,  Sodium chloride Solvents: Water ;  15 min, < 7 °C
4.4 Solvents: Water ;  5 min, cooled
Reference
Efficient, scalable and economical preparation of tris(deuterium)- and 13C-labelled N-methyl-N-nitroso-p-toluenesulfonamide (Diazald) and their conversion to labelled diazomethane
Shields, Samuel W. J.; et al, Journal of Labelled Compounds and Radiopharmaceuticals, 2014, 57(12), 674-679

Diazald Raw materials

Diazald Preparation Products

Diazald Suppliers

Hubei Shixing Chemical Co., Ltd
Audited Supplier Audited Supplier
(CAS:80-11-5)
JIANG KUN
18086426449
1273554466@qq.com
Shanghai Acmec Biochemical Co.,Ltd
Audited Supplier Audited Supplier
(CAS:80-11-5)
JI ZHI SHI JI
18117592386
3007522982@qq.com

Diazald Related Literature

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